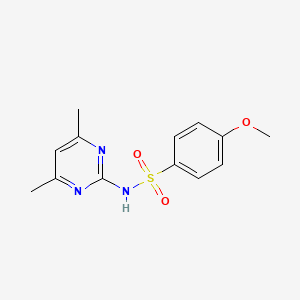

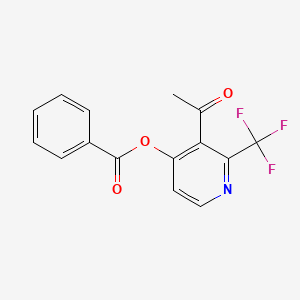

![molecular formula C21H30N2O3 B5540267 1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of molecules that are known for their intricate structures and potential biological activities. The presence of spiro and pyrrolidinone elements suggests a molecule designed for specific interactions at the molecular level, potentially influencing its synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related spiro compounds often involves multi-step reactions, including cyclization processes to achieve the spiro configuration. For example, the synthesis of 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones from 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides is an example of such complex synthesis processes, highlighting the challenges and methodologies that might be applicable to our compound of interest (Baylis et al., 1993).

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by their cyclic systems, which are interconnected at a single atom. Crystallographic studies, such as those on related compounds, provide insights into the arrangement of atoms, molecular conformation, and the spatial orientation that defines their chemical reactivity and interactions (Zeng et al., 2021).

Chemical Reactions and Properties

Spiro compounds exhibit a range of chemical reactivities due to their unique structures. For instance, reactions involving the formation of spiro compounds from pyrroles or pyranones showcase the diverse reactivity and potential for creating complex molecules with specific properties (Katritzky et al., 1996).

Physical Properties Analysis

The physical properties of spiro compounds, including melting points, solubility, and crystalline structure, are significantly influenced by their molecular structure. Detailed X-ray crystallography studies provide insights into the solid-state structure, which in turn affects the physical properties (Zeng et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are key aspects of spiro compounds. These properties are influenced by the functional groups attached to the spiro core and the overall molecular architecture. Studies on similar spiro compounds offer insights into how these molecular features affect chemical behavior (Katritzky et al., 1996).

科学的研究の応用

Regioselectivity in Chemical Synthesis

- The acylation of certain spiro compounds in the presence of pyridine yields specific pyrroline derivatives, showcasing a method for manipulating the regioselectivity of acylation reactions, which could be applicable to the synthesis of complex molecules like "1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one" (Koszytkowska-Stawińska et al., 2004).

Antiretroviral Agents

- A study on pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, which share a structural resemblance with "1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one", found that modifications to the molecule can lead to significant improvements in anti-HIV activity, providing a potential pathway for developing new antiretroviral agents (Mizuhara et al., 2012).

Pharmacological Evaluation

- The synthesis and evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists offer insights into the pharmacological potential of spiro compounds in modulating dopamine receptors, which could be relevant for compounds like "1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one" (Brubaker & Colley, 1986).

Crystal Structure and Thermodynamic Properties

- Research into the crystal structure and thermodynamic properties of related dioxaspiro compounds provides a foundational understanding of their stability and reactivity, which is essential for applications in material science and molecular engineering (Zeng, Wang, & Zhang, 2021).

特性

IUPAC Name |

1-[[2-[(1,9-dioxaspiro[5.5]undecan-4-ylamino)methyl]phenyl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O3/c24-20-6-3-10-23(20)16-18-5-2-1-4-17(18)15-22-19-7-11-26-21(14-19)8-12-25-13-9-21/h1-2,4-5,19,22H,3,6-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZCSTISYKFBAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=CC=C2CNC3CCOC4(C3)CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(1,9-Dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)

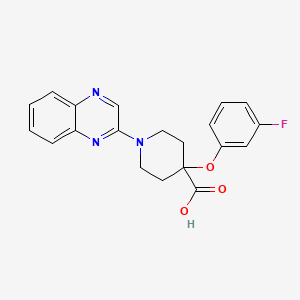

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

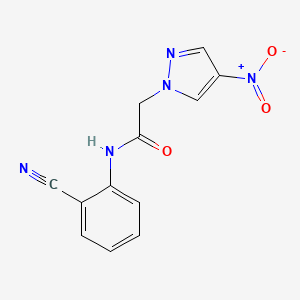

![6-(4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5540204.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

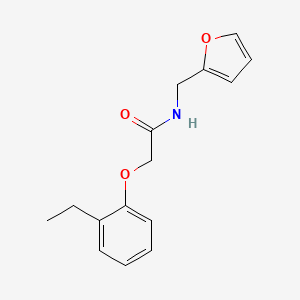

![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)